

Application Note: Synthesis of 2D Gold Selenide (AuSe) Nanostructures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gold selenate*

Cat. No.: *B576578*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Two-dimensional (2D) gold selenide (AuSe) is an emerging nanomaterial with significant potential in various scientific and technological fields. Its unique electronic and optical properties, including high stability, anisotropic carrier mobility, and a tunable bandgap, make it a promising candidate for applications in nanoelectronics, optoelectronics, and catalysis.^{[1][2]} For researchers in drug development, 2D AuSe offers intriguing possibilities for the development of novel biosensors, drug delivery platforms, and photothermal therapy agents.^[3] ^[4]

This document provides a detailed protocol for the synthesis of 2D AuSe nanostructures. While the direct synthesis from **gold selenate** is not a widely reported method, this application note details a well-established colloidal synthesis route using gold chloride and elemental selenium as precursors.^{[5][6]} This method allows for the controlled synthesis of different phases (α -AuSe and β -AuSe) with distinct morphologies.^{[5][7]}

Properties of 2D Gold Selenide (AuSe)

The properties of 2D AuSe make it a highly attractive material for various research applications.

Property	Value	Reference
Carrier Mobility (Electron)	Up to $3.98 \times 10^4 \text{ cm}^2 (\text{V s})^{-1}$	[1][2]
Carrier Mobility (Hole)	Over $8000 \text{ cm}^2 (\text{V s})^{-1}$	[1][2]
Bandgap	Tunable from 0.20 eV to 1.82 eV	[2]
Crystal Structure	Monoclinic (α and β phases)	[8]
Morphology	Nanobelts (α -phase), Nanoplates (β -phase)	[5][7]

Experimental Protocol: Colloidal Synthesis of 2D AuSe Nanostructures

This protocol describes a bottom-up colloidal synthesis method to produce 2D AuSe nanostructures.[5][6] The ratio of precursors and the reaction temperature can be varied to control the resulting phase and morphology.

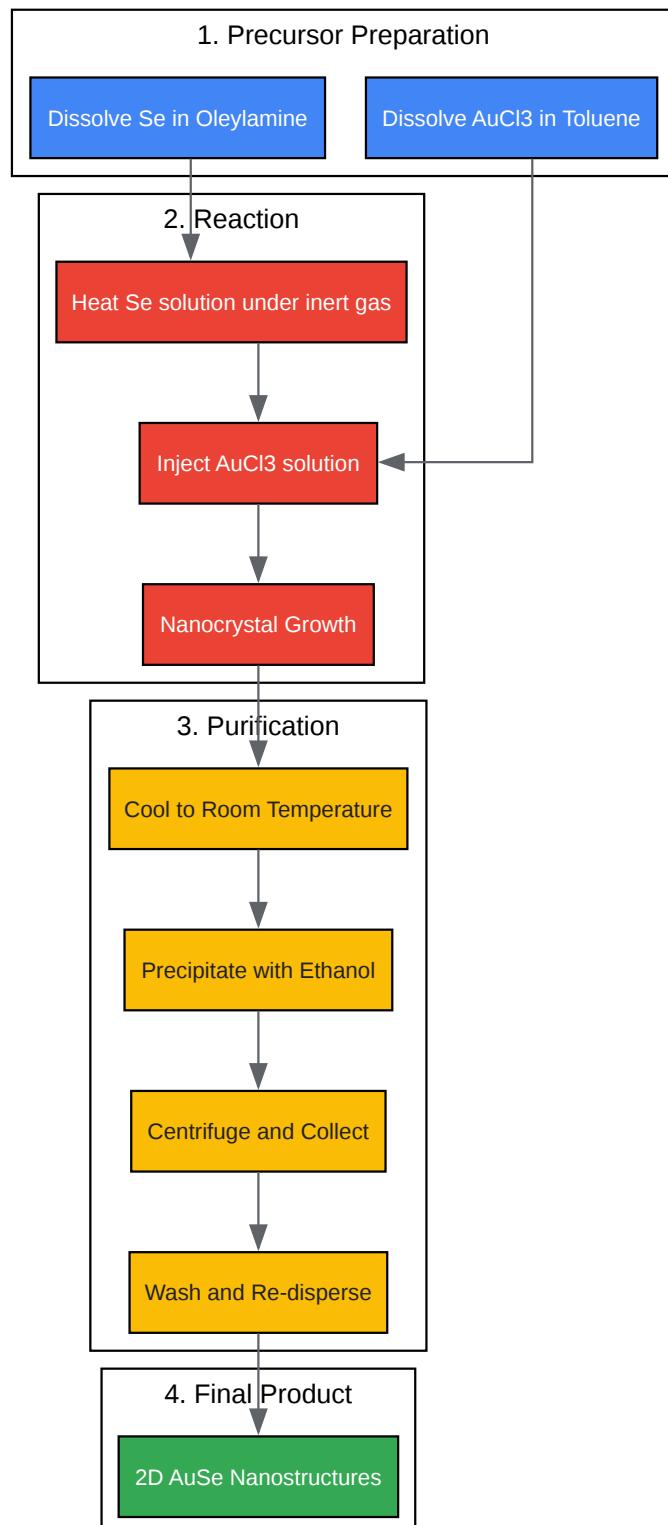
Materials:

- Gold(III) chloride (AuCl_3)
- Elemental selenium (Se) powder
- Oleylamine (OLA)
- Toluene
- Ethanol

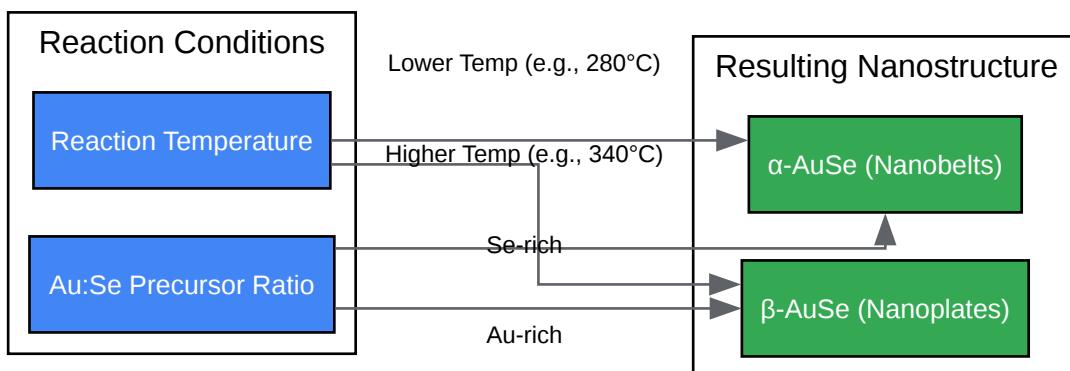
Equipment:

- Three-neck flask
- Heating mantle with temperature controller

- Schlenk line for inert atmosphere (Argon or Nitrogen)
- Magnetic stirrer
- Centrifuge
- Sonicator
- Standard laboratory glassware


Procedure:

- Precursor Solution Preparation:
 - In a typical synthesis for α -AuSe (selenium-rich), dissolve a specific molar ratio of elemental selenium powder in oleylamine in a three-neck flask.
 - For β -AuSe (gold-rich), a different molar ratio with a higher proportion of gold precursor is used.[5]
 - Separately, dissolve gold(III) chloride in toluene.
- Reaction Setup:
 - Heat the selenium-oleylamine solution in the three-neck flask to the desired reaction temperature (e.g., 280 °C for α -AuSe or 340 °C for β -AuSe) under a constant flow of inert gas (Ar or N₂).[5]
 - Stir the solution vigorously.
- Injection and Growth:
 - Once the reaction temperature is stable, swiftly inject the gold chloride solution into the hot selenium-oleylamine solution.
 - The color of the solution will change, indicating the formation of AuSe nanocrystals.


- Allow the reaction to proceed for a set amount of time (e.g., 1-2 hours) to permit nanocrystal growth.
- Purification:
 - After the reaction is complete, cool the flask to room temperature.
 - Add excess ethanol to the solution to precipitate the AuSe nanostructures.
 - Centrifuge the mixture to collect the precipitate.
 - Discard the supernatant and re-disperse the precipitate in toluene.
 - Repeat the precipitation and re-dispersion steps multiple times to ensure the removal of unreacted precursors and excess oleylamine.
- Storage:
 - Store the purified AuSe nanostructures dispersed in a solvent like toluene for further characterization and use.

Visualizations

Experimental Workflow for Colloidal Synthesis of 2D AuSe

Controlling AuSe Phase and Morphology

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Highly stable two-dimensional gold selenide with large in-plane anisotropy and ultrahigh carrier mobility - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 2. Highly stable two-dimensional gold selenide with large in-plane anisotropy and ultrahigh carrier mobility - Nanoscale Horizons (RSC Publishing) DOI:10.1039/C9NH00586B [pubs.rsc.org]
- 3. 2dmaterials.alfa-chemistry.com [2dmaterials.alfa-chemistry.com]
- 4. Goldene: Advancing new applications on the promise of graphene | CAS [cas.org]
- 5. arxiv.org [arxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Synthesis of 2D Gold Selenide (AuSe) Nanostructures]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b576578#gold-selenate-as-a-source-for-producing-2d-gold-selenide-ause>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com